molecular formula C10H10ClFN2O2 B1379327 [Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate CAS No. 1807941-71-4

[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate

Cat. No.: B1379327
CAS No.: 1807941-71-4
M. Wt: 244.65 g/mol
InChI Key: AAGSSAMWQJHDJE-UHFFFAOYSA-N
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Description

[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate is a chemical compound with the molecular formula C10H10ClFN2O2 and a molecular weight of 244.65 g/mol . This compound is known for its unique structure, which includes a fluorophenyl group, a chloropropanoate moiety, and an iminomethyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of [Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate typically involves the reaction of 3-fluoroaniline with 2-chloropropanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and iminomethyl linkage play crucial roles in its binding to target molecules, influencing its biological activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to [Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate include other fluorophenyl derivatives and chloropropanoate esters. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of a fluorophenyl group with a chloropropanoate moiety, which imparts distinct reactivity and potential biological activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover its full range of applications and mechanisms of action.

Properties

IUPAC Name

[(Z)-[amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c1-6(11)10(15)16-14-9(13)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGSSAMWQJHDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(C1=CC(=CC=C1)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/C1=CC(=CC=C1)F)\N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate
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[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate
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[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate
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[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate

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